Ruthenium (III) hexaamine ion
CAS No.:
Cat. No.: VC1830597
Molecular Formula: H18N6Ru+3
Molecular Weight: 203.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | H18N6Ru+3 |
---|---|
Molecular Weight | 203.3 g/mol |
IUPAC Name | azane;ruthenium(3+) |
Standard InChI | InChI=1S/6H3N.Ru/h6*1H3;/q;;;;;;+3 |
Standard InChI Key | HOOVQFBYNWLMGV-UHFFFAOYSA-N |
Canonical SMILES | N.N.N.N.N.N.[Ru+3] |
Introduction
Structural Characteristics and Chemical Identity
Hexaammineruthenium(III) ion, represented by the chemical formula [Ru(NH₃)₆]³⁺, is a coordination complex consisting of a central ruthenium atom in the +3 oxidation state surrounded by six ammonia (NH₃) ligands in an octahedral arrangement. This complex is a member of the broader class of ruthenium coordination compounds that have gained significant attention in inorganic chemistry research. The coordination sphere features six Ru-N bonds with the nitrogen atoms of the ammonia ligands positioned at the vertices of an octahedron around the central ruthenium metal ion .
Structural analysis reveals that the average Ru-NH₃ bond length in the hexaammineruthenium(III) ion is approximately 2.09 Å, confirming the presence of amine groups rather than water molecules in the coordination sphere . This bond length is consistent with other ruthenium-nitrogen coordination bonds and reflects the ionic radius of Ru³⁺, which is approximately 0.82 Å . This radius is notably larger than that of Co³⁺ (0.68 Å), which explains some of the differences in reactivity and binding properties between ruthenium and cobalt hexaamine complexes despite their structural similarities .
Comparative Analysis with Similar Compounds
Interactions with DNA and Biological Significance
One of the most significant properties of the hexaammineruthenium(III) ion is its ability to interact with DNA molecules, particularly with specific nucleotide bases. Crystallographic studies have demonstrated that [Ru(NH₃)₆]³⁺ forms strong interactions with guanine and adenine bases in DNA structures . These interactions are primarily mediated through hydrogen bonds between the amine groups of the hexaammineruthenium(III) ion and the nitrogen atoms of the nucleobases, particularly the N7 position of guanine and adenine .
Influence on DNA Conformation
The hexaammineruthenium(III) ion has been identified as a strong inducer of Z-DNA, similar to its cobalt analog . Z-DNA is a left-handed helical form of DNA that differs significantly from the more common right-handed B-DNA. The transition from B-DNA to Z-DNA can be facilitated by the binding of positively charged ions like [Ru(NH₃)₆]³⁺ to the negatively charged phosphate backbone and nucleobases of DNA . This conformational change may have biological implications, as Z-DNA has been associated with various cellular processes including transcription regulation.
Specific Base Interactions and Tautomeric Shifts
Detailed crystallographic studies have revealed that when hexaammineruthenium(III) ion interacts with DNA, it can induce a tautomeric shift in adenine bases from the amino to the imino form . This shift can disrupt normal A·T base pairing within the DNA double helix. The interaction between the ion and adenine is particularly strong, with multiple possible hydrogen bonds forming between the amine groups of [Ru(NH₃)₆]³⁺ and the N7 and N6 positions of adenine .
Table 1. Hexaammineruthenium(III) Ion Interactions with DNA Bases
Atom 1 | Atom 2 | Distance (Å) | Remarks |
---|---|---|---|
[Ru(NH₃)₆]³⁺ (N1) | A6 (N7) | 2.92 | Hydrogen bonding with adenine |
[Ru(NH₃)₆]³⁺ (N6) | A6 (N7) | 2.91 | Hydrogen bonding with adenine |
[Ru(NH₃)₆]³⁺ (N4) | A6 (N6) | 2.97 | Hydrogen bonding with adenine |
[Ru(NH₃)₆]³⁺ (N6) | A6 (N6) | 2.95 | Hydrogen bonding with adenine |
[Ru(NH₃)₆]³⁺ (N6) | G12 (O6) | 3.20 | Interaction with guanine |
[Ru(NH₃)₆]³⁺ (N6) | C1 (N4) | 3.14 | Interaction with cytosine |
[Ru(NH₃)₆]³⁺ (N3) | G4 (O6) | 2.90 | Hydrogen bonding with guanine |
[Ru(NH₃)₆]³⁺ (N5) | G4 (O6) | 2.76 | Hydrogen bonding with guanine |
[Ru(NH₃)₆]³⁺ (N1) | G4 (N7) | 2.90 | Hydrogen bonding with guanine |
G12 (O6) | A6 (N6) | 3.28 | Cross-strand hydrogen bond |
Note: This table shows the interaction distances between the hexaammineruthenium(III) ion and various atoms in DNA nucleobases, demonstrating the specificity and strength of these interactions .
The data in Table 1 illustrates the multiple interaction points between the hexaammineruthenium(III) ion and DNA bases, with particularly strong associations with adenine and guanine. These interactions explain how the ion can influence DNA structure and potentially disrupt normal base pairing. The interaction with adenine's N7 position appears to be particularly significant, potentially explaining the tautomeric shift observed in crystallographic studies .
Chemical Reactivity and Transformation
The ruthenium(III) hexaamine complex can undergo various chemical transformations, including dehydrogenation reactions. Research has demonstrated that the complex can be dehydrogenated in a stepwise manner to form a hexaimine ruthenium(II) complex through ruthenium(IV) intermediates . This transformation involves the removal of hydrogen atoms from the amine ligands, converting them to imine groups while simultaneously reducing the ruthenium center from the +3 to the +2 oxidation state.
This reactivity is characteristic of ruthenium complexes and demonstrates the redox flexibility of ruthenium, which can exist in multiple oxidation states including +2, +3, and +4. The stepwise dehydrogenation process provides insights into the electronic properties of the ruthenium center and its coordination environment, potentially offering pathways for the development of ruthenium-based catalysts and functional materials .
Aquation and Anation Processes
Like other ruthenium complexes, the hexaammineruthenium(III) ion can participate in ligand exchange reactions, including aquation (replacement of a ligand with water) and anation (replacement of water with an anionic ligand). While the search results provide more detail about the aquation of [RuCl₆]³⁻ rather than [Ru(NH₃)₆]³⁺, these processes are generally relevant to understanding the solution chemistry of ruthenium complexes .
The kinetics of ligand substitution in ruthenium(III) complexes follows a trend where Ru(III) typically demonstrates faster aquation and anation rates compared to similar complexes of rhodium(III) and iridium(III) . This reactivity pattern is exploited in the refining of platinum group metals and contributes to the distinctive chemical behavior of ruthenium complexes in solution.
Crystallographic Studies and Structural Determination
Crystal structure analysis has been instrumental in elucidating the detailed structure of hexaammineruthenium(III) complexes and their interactions with biological molecules. X-ray crystallography has confirmed the octahedral arrangement of the six ammonia ligands around the central ruthenium atom and provided precise measurements of bond lengths and angles .
In a crystal structure study of the complex of d(CGCGCA)·d(TGCGCG) with hexaammineruthenium(III) chloride, researchers observed that one hexaammineruthenium(III) ion made strong interactions with adenine (A6) of one DNA helix while simultaneously interacting with the G12·C1 base pair and G4 of a symmetry-related duplex . The precise geometric arrangement of these interactions was determined through detailed crystallographic analysis, revealing the specificity of the binding process.
Anomalous Diffraction Confirmation
The position of the ruthenium atom in crystal structures can be confirmed using anomalous diffraction mapping, exploiting the relatively large f′′ value for ruthenium (3.3 e), which can be detected using laboratory X-ray sources . This technique allows for unambiguous identification of the ruthenium position in complex crystal structures, providing confidence in the structural determinations and binding interactions observed.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume